1-(4-Ethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Ethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20105253
InChI: InChI=1S/C26H28N2O5/c1-2-32-19-10-8-18(9-11-19)23-22-24(29)20-6-3-4-7-21(20)33-25(22)26(30)28(23)13-5-12-27-14-16-31-17-15-27/h3-4,6-11,23H,2,5,12-17H2,1H3
SMILES:
Molecular Formula: C26H28N2O5
Molecular Weight: 448.5 g/mol

1-(4-Ethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC20105253

Molecular Formula: C26H28N2O5

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C26H28N2O5
Molecular Weight 448.5 g/mol
IUPAC Name 1-(4-ethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C26H28N2O5/c1-2-32-19-10-8-18(9-11-19)23-22-24(29)20-6-3-4-7-21(20)33-25(22)26(30)28(23)13-5-12-27-14-16-31-17-15-27/h3-4,6-11,23H,2,5,12-17H2,1H3
Standard InChI Key PQHSANRDKWXWOA-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O

Introduction

1-(4-Ethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic organic molecule. Its structure suggests that it belongs to a class of compounds featuring:

  • A chromeno[2,3-c]pyrrole core, which is a fused bicyclic system combining chromene and pyrrole functionalities.

  • Substituents including a 4-ethoxyphenyl group, a morpholinyl-propyl side chain, and dione functional groups.

This type of compound is likely synthesized for applications in medicinal chemistry or materials science due to its structural complexity.

Key Structural Components:

  • Chromeno[2,3-c]pyrrole Core:

    • Combines aromatic and nitrogen-containing heterocycles.

    • Often associated with biological activity due to its electron-rich nature.

  • 4-Ethoxyphenyl Substituent:

    • Adds hydrophobicity and potential for π-stacking interactions.

    • Commonly found in compounds with pharmacological properties.

  • Morpholin-4-yl Propyl Chain:

    • Morpholine is a six-membered ring containing oxygen and nitrogen.

    • Provides polar functionality, enhancing solubility and interaction with biological targets.

  • Dione Groups:

    • Contribute to the compound's reactivity.

    • Often involved in redox processes or as hydrogen bond acceptors.

Potential Applications

Based on its structure, this compound may have applications in the following areas:

  • Pharmacology:

    • Compounds with chromene and pyrrole cores are frequently studied for anti-inflammatory, anticancer, or antimicrobial activities.

    • The morpholine moiety could enhance bioavailability or target specific enzymes/receptors.

  • Materials Science:

    • Heterocyclic compounds are often used in organic electronics or as precursors for functional polymers.

Synthesis Pathways

While no specific synthesis route is available in the search results, general strategies for such compounds include:

  • Cyclization Reactions:

    • Formation of the chromeno[2,3-c]pyrrole core through condensation reactions involving aldehydes and amines.

  • Functionalization:

    • Introduction of the ethoxyphenyl group via electrophilic aromatic substitution or coupling reactions.

    • Addition of the morpholinyl-propyl chain through nucleophilic substitution or reductive amination.

Analytical Characterization

To confirm the structure of such a compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyIdentification of hydrogen and carbon environments (e.g., ^1H-NMR, ^13C-NMR).
Mass SpectrometryDetermination of molecular weight and fragmentation pattern.
IR SpectroscopyIdentification of functional groups (e.g., C=O stretch for dione groups).
X-ray CrystallographyStructural confirmation if crystals are obtained.

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